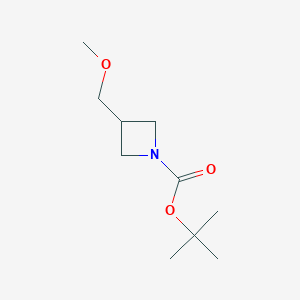

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-5-8(6-11)7-13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZWHTCHJHENKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735279 | |

| Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942308-05-6 | |

| Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Azetidine Scaffolds in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and non-planar geometry offer a unique three-dimensional character that can enhance the pharmacological properties of bioactive molecules.[1] The incorporation of an azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and better receptor binding affinity by providing novel exit vectors for further functionalization.[1] Among the diverse array of substituted azetidines, tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate stands out as a particularly valuable building block. The presence of the methoxymethyl group offers a combination of steric bulk and hydrogen bond accepting capability, while the N-Boc protecting group ensures stability and allows for controlled manipulation during synthetic campaigns.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for this specific compound, the following properties are a combination of data from closely related analogs and predictive modeling based on established chemical principles.

Core Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C10H19NO3 | Calculated |

| Molecular Weight | 201.26 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Based on similar N-Boc azetidines |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structural features |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

Predicted Spectroscopic Data

The following are predicted NMR and mass spectrometry data, which are essential for the characterization of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.05-3.95 (m, 2H, -CH₂-N-Boc)

-

δ 3.85-3.75 (m, 2H, -CH₂-N-Boc)

-

δ 3.45 (d, J = 6.0 Hz, 2H, -CH₂-O-CH₃)

-

δ 3.35 (s, 3H, -O-CH₃)

-

δ 2.80-2.70 (m, 1H, azetidine-CH)

-

δ 1.45 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.5 (C=O, Boc)

-

δ 79.5 (quaternary C, Boc)

-

δ 74.0 (-CH₂-O-CH₃)

-

δ 59.0 (-O-CH₃)

-

δ 54.0 (azetidine CH₂)

-

δ 35.0 (azetidine CH)

-

δ 28.5 (-C(CH₃)₃)

-

-

Mass Spectrometry (ESI+):

-

m/z 202.14 [M+H]⁺

-

m/z 224.12 [M+Na]⁺

-

m/z 146.08 [M-C₄H₈+H]⁺ (loss of tert-butyl group)

-

Synthesis and Strategic Considerations

The synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate is most efficiently achieved through the etherification of the readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Synthetic Workflow Diagram

Sources

physicochemical characteristics of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Azetidine Scaffolds in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of properties that are highly sought after in the design of novel therapeutics. Azetidines can impart improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles to drug candidates.[1] The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group, as seen in tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, provides a stable yet readily cleavable handle, facilitating its use as a versatile building block in multi-step synthetic pathways. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Characteristics

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, identified by the CAS number 942308-05-6, is a key synthetic intermediate.[2][3][4][5] A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [4] |

| Molecular Weight | 201.26 g/mol | [4] |

| CAS Number | 942308-05-6 | [2][3][4][5] |

| Physical State | Liquid (at room temperature) | Inferred from supplier data |

| Purity | Typically ≥97% | Inferred from supplier data |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate are not extensively documented, its structure strongly suggests a straightforward synthesis via the Williamson ether synthesis. This method involves the O-alkylation of the corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this proposed pathway, the hydroxyl group of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Disclaimer: This is a theoretical protocol based on established chemical principles. It should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)[6]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Causality: The strong base, NaH, deprotonates the primary alcohol to form the corresponding sodium alkoxide, a potent nucleophile.

-

Methylation: Add methyl iodide (1.2 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The alkoxide undergoes an SN2 reaction with methyl iodide, displacing the iodide and forming the desired ether linkage.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine. Causality: These washes remove inorganic salts and residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.

Analytical Characterization

1H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

A multiplet in the region of 2.7-2.9 ppm for the azetidine ring methine proton.

-

A singlet at approximately 3.3 ppm for the three protons of the methoxy group.

-

Multiplets for the four methylene protons of the azetidine ring.

-

A doublet for the two methylene protons of the methoxymethyl group.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A resonance around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A resonance around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Resonances for the carbons of the azetidine ring.

-

A resonance for the methoxy carbon.

-

A resonance for the methylene carbon of the methoxymethyl group.

-

A resonance for the carbonyl carbon of the Boc group.

Mass Spectrometry (MS):

-

The expected molecular ion peak [M+H]⁺ would be observed at m/z = 202.14.

Applications in Drug Discovery and Development

While specific applications for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate are not widely published, its structural motifs are of significant interest in medicinal chemistry. The azetidine core is a key component in several FDA-approved drugs, where it often serves to improve physicochemical properties and target engagement.[1] For instance, the related compound, tert-Butyl 3-oxoazetidine-1-carboxylate, is a crucial intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[7]

The methoxymethyl substituent in the target compound can act as a hydrogen bond acceptor and can influence the molecule's conformation and lipophilicity. This makes it a valuable building block for creating libraries of compounds for screening against various biological targets. The Boc-protected nitrogen allows for further synthetic elaboration, enabling the introduction of diverse functionalities.

Safety and Handling

Disclaimer: This information is for guidance only. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification:

-

Based on data for structurally related compounds, tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][8] It may also cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a valuable, albeit not extensively documented, building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a protected azetidine core and a functionalized side chain provides a versatile platform for the construction of more complex molecules. The synthetic route proposed herein, based on the Williamson ether synthesis, offers a reliable method for its preparation. As the importance of three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the utility of specialized azetidine derivatives like tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate will become increasingly evident.

References

- The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

- TERT-BUTYL 3-(METHOXYMETHYL)

- CAS号942308-05-6_N/A价格多少钱_英文名及缩写- 洛克化工网 (rockchem.com). (URL not available)

- Safety Data Sheet - CymitQuimica. (URL not available)

- GHS 11 (Rev.11) SDS Word 下载CAS: 942308-05-6 Name - XiXisys. (URL not available)

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - PubChem. [Link]

- What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ - BOC Sciences. (URL not available)

- Tertiary Amines - CymitQuimica. (URL not available)

- CA Database Summary Sheet (DBSS) - CAS. (URL not available)

-

tert-Butyl 3-(methylamino)azetidine-1-carboxylate - PubChem. [Link]

-

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate - LookChem. [Link]

-

tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate - 97% prefix CAS No. 2231676-91-6 | Aladdin Scientific. [Link]

- CAS Index | Ambeed - Ambeed.com. (URL not available)

- WO2023158848A2 - Lithography compositions and methods for forming resist patterns and/or making semiconductor devices - Google P

- U.S. National Patent Classifications Used by CAS - CAS.org. (URL not available)

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. CAS号942308-05-6_N/A价格多少钱_英文名及缩写 - 洛克化工网 [lookchem.cn]

- 4. TERT-BUTYL 3-(METHOXYMETHYL)AZETIDINE-1-CARBOXYLATE | 942308-05-6 [amp.chemicalbook.com]

- 5. Tertiary Amines | CymitQuimica [cymitquimica.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, offering unique three-dimensional conformations that can enhance pharmacological properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of spectroscopic data (NMR, IR, and Mass Spectrometry), a plausible synthetic route, and the underlying chemical principles that validate the structure of this compound.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery due to their unique physicochemical and pharmacokinetic properties.[1] Their inherent ring strain and conformational rigidity can lead to improved metabolic stability, solubility, and receptor binding affinity when incorporated into drug candidates.[1] The subject of this guide, tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate, is a valuable intermediate, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a methoxymethyl substituent that can influence molecular interactions and metabolic pathways. A thorough understanding of its structure is paramount for its effective use in the synthesis of novel therapeutics.

Proposed Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

The synthesis of the title compound can be logically approached from its precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The final step involves the methylation of the primary alcohol, a reaction that can be efficiently achieved via a Williamson ether synthesis.[2]

Synthetic Pathway

The proposed two-step synthesis begins with the commercially available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Sources

spectroscopic data for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Data of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Introduction

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a substituted azetidine derivative of significant interest in medicinal chemistry and drug development. The azetidine ring, a strained four-membered heterocycle, serves as a versatile scaffold, and its incorporation into molecules can modulate physicochemical properties such as solubility, metabolic stability, and conformational rigidity.[1][2] The N-tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic manipulation, while the methoxymethyl substituent at the 3-position offers a key vector for further functionalization.

Accurate structural elucidation and purity assessment are paramount for any compound intended for pharmaceutical research. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental rationale necessary for robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

Causality of Experimental Choices: Solvent and Referencing

The choice of a deuterated solvent is the first critical decision in NMR analysis. For tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, deuterated chloroform (CDCl₃) is the preferred solvent. Its rationale is threefold:

-

Solubility: It readily dissolves a wide range of non-polar to moderately polar organic compounds, including N-Boc protected amines.[3][4]

-

Inertness: It is chemically inert and does not react with the analyte.

-

Spectral Window: Its residual proton signal (at δ 7.26 ppm) and carbon signal (at δ 77.16 ppm) are well-defined and typically do not overlap with the signals of the analyte.[5]

All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at δ 0.00 ppm, using the residual solvent peak as an internal standard.[6]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a detailed map of the different proton environments within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.05 - 3.95 | Triplet (t) | 2H | Azetidine CH₂ (Positions 2 & 4) | Protons adjacent to the electron-withdrawing carbamate nitrogen are significantly deshielded. |

| ~3.80 - 3.70 | Triplet (t) | 2H | Azetidine CH₂ (Positions 2 & 4) | These protons are also adjacent to the nitrogen but may experience slightly different shielding effects. |

| ~3.45 | Doublet (d) | 2H | -CH₂-O- | Protons on the carbon adjacent to the ether oxygen are deshielded. |

| ~3.32 | Singlet (s) | 3H | -O-CH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet. |

| ~2.90 - 2.80 | Multiplet (m) | 1H | Azetidine CH (Position 3) | This proton's signal is split by the adjacent CH₂ protons on the ring and the methoxymethyl side chain. |

| 1.46 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are magnetically isolated, resulting in a characteristic sharp singlet. This is a hallmark of the Boc-protecting group.[7][8] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~156.0 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield.[9] |

| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the Boc group is characteristic and appears in this region.[10] |

| ~75.0 | -C H₂-O- | The carbon atom bonded to the ether oxygen is deshielded. |

| ~59.0 | -O-C H₃ | The carbon of the methoxy group is a typical value for an aliphatic ether. |

| ~54.0 | Azetidine C H₂ (C2 & C4) | Carbons directly attached to the nitrogen atom are deshielded and appear in this range.[11] |

| ~35.0 | Azetidine C H (C3) | The methine carbon of the azetidine ring. |

| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong, sharp signal.[8][9] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate in ~0.6 mL of CDCl₃.[7]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high homogeneity and resolution.

-

Acquisition: Acquire the ¹H spectrum using standard parameters. Subsequently, acquire a broadband proton-decoupled ¹³C spectrum.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

-

Calibration: Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.

Interpreting the IR Spectrum

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations. For tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, the key functional groups are the carbamate, the ether, and the aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 2975-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | These absorptions confirm the presence of the hydrocarbon framework. |

| ~1700 | C=O Stretch (Strong) | Carbamate | This is a highly characteristic and intense absorption, confirming the presence of the Boc protecting group. The exact frequency can be influenced by the ring strain of the azetidine.[12] |

| ~1400 | C-N Stretch | Carbamate / Azetidine | This band is associated with the nitrogen-containing functional groups. |

| 1250-1050 | C-O Stretch (Strong) | Carbamate & Ether | This region will contain strong bands corresponding to the C-O single bonds of both the carbamate ester and the methoxymethyl ether. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and compare them to known correlation tables to confirm the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Ionization and Fragmentation Logic

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes in-source fragmentation and typically allows for the clear observation of the protonated molecular ion, [M+H]⁺.[13] The N-Boc group is known to be labile under MS conditions and directs key fragmentation pathways.[14][15]

-

Molecular Ion: The calculated monoisotopic mass for C₁₁H₂₁NO₃ is 215.1521 Da. The primary ion observed in positive-mode ESI would be [M+H]⁺ at m/z 216.1594.

-

Key Fragments: The most common fragmentation pathways for N-Boc protected compounds involve losses from the protecting group itself.

-

Loss of Isobutylene (56 Da): A characteristic fragmentation yields an [M+H - 56]⁺ ion at m/z 160.1031.[16]

-

Loss of tert-Butanol (74 Da): This can also occur, leading to an [M+H - 74]⁺ peak.

-

Loss of the Boc Group (100 Da): Cleavage of the N-C bond results in the loss of CO₂ and isobutylene, yielding an [M+H - 100]⁺ ion corresponding to the deprotected azetidine at m/z 116.0862.[17]

-

Figure 2: Key ESI-MS Fragmentation Pathways.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Method: Inject a small volume (1-5 µL) of the sample. A direct infusion or a short chromatographic run can be used.

-

Data Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

Analysis: Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass. Identify the major fragment ions and correlate them with the expected fragmentation pathways.

Conclusion

The spectroscopic characterization of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a clear-cut process when approached with a systematic methodology.

-

¹H and ¹³C NMR together provide an unambiguous confirmation of the carbon-hydrogen framework, with the signals for the Boc group and the azetidine ring protons serving as key diagnostic markers.

-

IR Spectroscopy offers rapid verification of the essential carbamate and ether functional groups.

-

High-Resolution Mass Spectrometry confirms the elemental composition through an accurate mass measurement of the molecular ion and provides further structural support via predictable fragmentation patterns, notably the characteristic losses associated with the N-Boc group.

This guide provides the foundational data and experimental rationale necessary for researchers to confidently synthesize, identify, and utilize this important chemical building block in their drug discovery and development endeavors.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (2025). Benchchem.

- Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Thi-Qar.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.

- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (2008). PubMed.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Lambert, J. F., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy, 1st ed. Prentice‐Hall.

- What is the most suitable NMR solvent for carbon-based materials? (2020). ResearchGate.

- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2011). PubMed.

- NMR solvent selection. (2018). BioChromato.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI.

- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI.

- How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate.

- Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.

- Supporting Information for Synthesis of various N-Boc protected amines. Indian Journal of Chemistry.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience.

- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit.

- Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (2020). Organic Letters.

- Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide. (2025). Benchchem.

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. azooptics.com [azooptics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (CAS No. 1509073-53-3), a valuable heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional complexity.[1] This guide details the strategic synthesis of this tertiary alcohol, its key physicochemical and spectral properties, its applications as a versatile synthetic intermediate, and detailed, field-proven experimental protocols. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and well-defined three-dimensional geometry offer a unique structural framework that distinguishes them from more common five- and six-membered rings.[1] This sp³-rich character is highly desirable in modern drug design as it often leads to improved pharmacokinetic profiles, such as enhanced metabolic stability and aqueous solubility, while providing novel exit vectors for molecular elaboration.[1]

The incorporation of an azetidine ring can significantly influence a molecule's conformational rigidity, which is critical for optimizing binding affinity and selectivity to biological targets. Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib, feature an azetidine moiety, underscoring the scaffold's therapeutic relevance.[1] The subject of this guide, tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate, is a functionalized derivative designed for facile incorporation into larger, more complex molecules, serving as a cornerstone for building sophisticated molecular architectures.

Physicochemical and Spectral Characterization

The precise characterization of a synthetic building block is paramount for its reliable application. This section details the key properties of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate.

Physicochemical Properties

The properties of this compound are summarized in the table below. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the molecule suitable for a wide range of coupling reactions, while the hydroxyl and methoxymethyl groups offer handles for further functionalization.

| Property | Value | Source |

| CAS Number | 1509073-53-3 | ChemicalBook |

| Molecular Formula | C₁₀H₁₉NO₄ | ChemicalBook |

| Molecular Weight | 217.26 g/mol | ChemicalBook |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | Inferred |

Predicted NMR Spectral Data

While publicly available experimental spectra are limited, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on standard chemical shift values for analogous structural motifs and serve as a reliable guide for characterization.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | 1.47 | Singlet | 9H |

| -O-CH ₃ | 3.40 | Singlet | 3H |

| -CH ₂-O-CH₃ | 3.65 | Singlet | 2H |

| Azetidine CH ₂ (cis to OH) | 3.95 | Doublet | 2H |

| Azetidine CH ₂ (trans to OH) | 4.15 | Doublet | 2H |

| -OH | ~2.5-3.5 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| -C(C H₃)₃ | 28.4 |

| -O-C H₃ | 59.5 |

| Azetidine C H₂ | 60.0 |

| C -OH | 70.0 |

| C H₂-O-CH₃ | 75.0 |

| -C (CH₃)₃ | 80.5 |

| C =O | 156.5 |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a multi-step process that hinges on the creation of a key intermediate, 1-Boc-3-azetidinone . This ketone provides the electrophilic center necessary for the introduction of the methoxymethyl group.

Synthesis of the Key Precursor: 1-Boc-3-azetidinone

The most common and scalable route to 1-Boc-3-azetidinone begins with a commercially available starting material, such as 1-benzylazetidin-3-ol or 3-hydroxyazetidine. The synthesis involves two critical transformations: protection of the azetidine nitrogen and oxidation of the secondary alcohol.

Step 1: N-Boc Protection: The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons: it deactivates the otherwise reactive secondary amine, preventing side reactions during oxidation, and it serves as a versatile protecting group that can be readily removed under acidic conditions in later synthetic stages. The reaction typically involves treating the starting material with di-tert-butyl dicarbonate (Boc₂O).[2]

Step 2: Oxidation to the Ketone: The secondary alcohol of the N-Boc-3-hydroxyazetidine intermediate is oxidized to the corresponding ketone. A variety of modern oxidation protocols can be employed, such as the Swern oxidation (using oxalyl chloride and DMSO) or a TEMPO-catalyzed oxidation.[3][4][5] The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions. The TEMPO/bleach system is often preferred in industrial settings for its cost-effectiveness and greener profile.[3]

Formation of the Tertiary Alcohol: Nucleophilic Addition

The final step in the synthesis is the formation of the tertiary alcohol via a nucleophilic addition to the ketone carbonyl of 1-Boc-3-azetidinone.

Mechanism: This transformation is a classic example of organometallic addition to a ketone. A nucleophilic methoxymethyl species, typically generated in situ as a Grignard reagent (methoxymethylmagnesium chloride, CH₃OCH₂MgCl) or an organolithium reagent (methoxymethyllithium, CH₃OCH₂Li), attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is a magnesium or lithium alkoxide, which is then protonated during an aqueous workup to yield the final tertiary alcohol product. The choice of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is essential to stabilize the organometallic reagent. The reaction is performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.

Applications in Drug Discovery and Organic Synthesis

tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is not an end product but rather a highly versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

N-Boc Deprotection and Amide Coupling: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a secondary amine. This free amine is a nucleophile that can readily participate in amide bond formation, reductive amination, or arylation reactions, allowing for its seamless integration into a target molecule's scaffold.

-

Tertiary Alcohol as a Structural Anchor: The tertiary alcohol provides a sterically defined hydroxyl group. While it cannot be oxidized, it can serve as a hydrogen bond donor, potentially improving interactions with a biological target. Its presence also enhances the sp³ character and three-dimensionality of the molecule.

-

Ether Linkage: The methoxymethyl group provides a stable ether linkage, which can contribute to improved metabolic stability and fine-tuning of lipophilicity.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and subsequent use of the title compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

This protocol describes the nucleophilic addition of methoxymethylmagnesium chloride to 1-Boc-3-azetidinone.

Materials:

-

1-Boc-3-azetidinone (1.0 eq)

-

Methoxymethylmagnesium chloride (1.2 eq, 3M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-3-azetidinone dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the methoxymethylmagnesium chloride solution dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

Materials:

-

tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the starting material in a minimal amount of DCM in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (typically 5-10 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the completion of the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired amine salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.

Conclusion

tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a strategically designed building block that offers significant advantages for medicinal chemists and process development scientists. Its rigid, sp³-rich azetidine core, combined with orthogonally reactive functional groups, provides a reliable and versatile platform for the synthesis of novel and complex molecules. The synthetic routes and protocols described in this guide are robust and scalable, enabling the efficient production and application of this valuable intermediate. As the demand for molecules with improved drug-like properties continues to grow, the utility of sophisticated building blocks like this one will undoubtedly expand, paving the way for the next generation of therapeutics.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. (2019-10-31). [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. (2019-10-31). [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023-01-21). [Link]

-

Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC - NIH. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026-01-06). [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

The Synthetic Alchemist's Guide to Substituted Azetidines: A Technical Primer for the Modern Drug Hunter

Foreword: The Azetidine Scaffold – A Rising Star in Medicinal Chemistry

To the discerning researcher, scientist, and drug development professional, the azetidine ring is more than a mere four-membered heterocycle. It is a powerful tool, a molecular scaffold of immense potential that is increasingly capturing the spotlight in modern medicinal chemistry.[1][2][3] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, endows it with a unique reactivity profile, occupying a sweet spot between the highly reactive aziridines and the more stable pyrrolidines.[4][5] This strained yet handleable nature, coupled with its ability to impart desirable physicochemical properties such as enhanced metabolic stability, improved solubility, and reduced lipophilicity, makes the azetidine motif a prized component in the design of novel therapeutics.[1][2][6] Indeed, a growing number of FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature this remarkable scaffold, underscoring its therapeutic relevance.[2][4]

This in-depth technical guide eschews a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding of the core strategies for synthesizing substituted azetidine building blocks. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and equip you with detailed protocols to empower your own synthetic endeavors. Our journey will navigate through the foundational strategies of intramolecular cyclization, explore the elegance of cycloaddition reactions, and illuminate the power of modern transition-metal catalysis.

I. The Cornerstone of Azetidine Synthesis: Intramolecular Cyclization Strategies

The most direct and conceptually straightforward route to the azetidine core is through intramolecular cyclization, where a pre-functionalized acyclic precursor is coaxed to form the strained four-membered ring. While fundamentally simple, the success of these reactions hinges on a delicate balance of kinetics and thermodynamics, often battling against competing side reactions.

A. The Classical Approach: Cyclization of γ-Amino Halides and Sulfonates

The venerable approach of intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group remains a workhorse in azetidine synthesis.[1] The choice of leaving group (typically a halide or a sulfonate ester like tosylate or mesylate) and the reaction conditions are critical to favoring the desired 4-exo-tet cyclization over competing elimination pathways.

Causality Behind Experimental Choices:

-

The Leaving Group: A good leaving group is essential for facilitating the nucleophilic attack. Sulfonates (tosylates, mesylates) are often preferred over halides due to their superior leaving group ability and cleaner reaction profiles.

-

The Base: A non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Sterically hindered bases like potassium carbonate or triethylamine are common choices.

-

Solvent and Temperature: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile or DMF are often employed. Elevated temperatures are typically required to overcome the activation energy for ring closure, but excessive heat can promote elimination.

Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-chloro-N-tosylpropan-1-amine

-

To a solution of 3-chloro-N-tosylpropan-1-amine (1.0 eq) in anhydrous acetonitrile (0.1 M), add finely ground potassium carbonate (2.0 eq). The excess base ensures complete deprotonation of the sulfonamide, which is less basic than a free amine.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS. The elevated temperature provides the necessary energy to overcome the entropic barrier of forming the four-membered ring.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-tosyl-azetidine.

B. Modern Advances: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A significant leap forward in intramolecular cyclization has been the development of transition-metal-catalyzed C-H amination reactions. These methods offer a more atom-economical and convergent approach by directly forming the C-N bond from an unactivated C-H bond. The Gaunt group, for instance, has reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines.[4]

Mechanistic Insight: The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by the coordination of the amine to the palladium catalyst, followed by a concerted metalation-deprotonation event to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant is followed by reductive elimination to forge the C-N bond and regenerate the active Pd(II) catalyst.[4]

II. Convergent Power: Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a highly efficient and atom-economical strategy for constructing the azetidine ring in a single step from two unsaturated precursors.

The Aza Paternò–Büchi Reaction: A Photochemical [2+2] Cycloaddition

The aza Paternò–Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is arguably the most direct method for azetidine synthesis.[7][8][9] However, its application has historically been limited due to challenges associated with the rapid isomerization of the imine excited state, which often outcompetes the desired cycloaddition.[7][8]

Overcoming the Challenges:

Recent advancements have begun to address these limitations. The use of visible light and photocatalysts, such as iridium(III) complexes, can facilitate the reaction via triplet energy transfer, providing a milder and more selective pathway.[4] Schindler's laboratory has demonstrated the use of 2-isoxazoline-3-carboxylates as oxime precursors in an intermolecular [2+2] photocycloaddition with alkenes, showcasing excellent functional group tolerance.[4]

Diagram of the Aza Paternò–Büchi Reaction Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Azetidine Scaffold: A Technical Guide to its Ascendant Role in Medicinal Chemistry

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties has established it as a valuable tool for medicinal chemists seeking to optimize lead compounds and design next-generation therapeutics.[2][3] This in-depth technical guide provides a comprehensive overview of the azetidine motif, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, its strategic application as a bioisostere, its impact on pharmacokinetic profiles, and the key synthetic methodologies that have enabled its widespread adoption. This guide aims to provide both a foundational understanding and field-proven insights into the causality behind the increasing prevalence of azetidines in successful drug development programs.

The Azetidine Advantage: Unique Structural and Physicochemical Properties

The utility of the azetidine ring in medicinal chemistry stems from a unique confluence of properties that distinguish it from other saturated heterocycles.[2] These attributes allow for precise modulation of a drug candidate's characteristics.

Ring Strain and Conformational Rigidity

Azetidine possesses a significant degree of ring strain (approx. 25.4 kcal/mol), intermediate between the highly strained aziridine and the more flexible pyrrolidine.[4] This inherent strain is not a liability but a key feature; it imparts a level of conformational rigidity that is highly desirable in drug design.[2][5] By constraining the rotatable bonds of a molecule, the entropic penalty upon binding to a biological target is minimized, which can lead to a significant increase in binding affinity.[2] The azetidine ring is not planar, adopting a puckered conformation that provides distinct three-dimensional exit vectors for substituents, a crucial aspect for exploring chemical space and optimizing ligand-receptor interactions.[3][6]

The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.[1] This contrasts with more flexible acyclic or larger ring systems, where conformational ambiguity can complicate structure-activity relationship (SAR) studies.

Physicochemical Profile: A Tool for Property Modulation

The incorporation of an azetidine moiety can profoundly and predictably influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Increased sp³ Character and Three-Dimensionality: The pharmaceutical industry has seen a growing emphasis on developing drug candidates with a higher fraction of sp³-hybridized carbons to escape "flatland" and improve promiscuity and solubility profiles.[3][7] Azetidines are inherently sp³-rich scaffolds that introduce three-dimensionality into otherwise planar molecules.[1]

-

Basicity and Polarity: The nitrogen atom in the azetidine ring is basic (pKa of the conjugate acid is ~11.29) and can act as a hydrogen-bond acceptor, enabling crucial interactions with biological targets.[3][8][9] The substitution pattern on the nitrogen significantly influences its basicity, as well as the molecule's overall solubility and lipophilicity.[8]

-

Solubility and Lipophilicity: The introduction of an azetidine ring can be a strategic tool to enhance aqueous solubility and reduce lipophilicity (LogP).[7][10] This is a critical advantage in drug design, where high lipophilicity is often associated with poor ADME properties and toxicity.

Below is a conceptual diagram illustrating the key properties of the azetidine ring that make it advantageous in medicinal chemistry.

Caption: Key Physicochemical Properties of the Azetidine Scaffold.

Strategic Applications in Drug Design

The unique properties of azetidines have led to their strategic deployment in a variety of drug design applications, most notably as bioisosteres and metabolic blockers.

Azetidines as Bioisosteres

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another with similar steric or electronic properties to improve a compound's biological activity or physicochemical profile.[11] Azetidines have emerged as highly effective bioisosteres for a range of commonly used motifs.

-

Pyrrolidine and Piperidine Surrogates: Azetidines can serve as smaller, more rigid bioisosteres for pyrrolidine and piperidine rings.[1] This substitution can lead to improved metabolic stability, enhanced solubility, and provide novel exit vectors for further chemical modification.[10] Recent studies have highlighted "angular" spiro-azetidine frameworks as particularly effective piperidine surrogates, combining pronounced molecular rigidity with favorable pharmacokinetic properties.[8]

-

Proline Homologues: L-azetidine-2-carboxylic acid is a lower homologue of L-proline and can be incorporated into peptides and proteins.[12] While this can sometimes lead to toxicity by disrupting protein structure, in the context of drug design, this mimicry can be exploited to create conformationally constrained peptide mimetics.[13][14][15]

Caption: Azetidines as Bioisosteres for Common Scaffolds.

Enhancing Metabolic Stability

Azetidines are often incorporated into drug candidates to improve their metabolic stability.[7] The strained ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to larger, more flexible aliphatic rings. This can lead to a longer half-life and improved pharmacokinetic profile. Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature an azetidine moiety to enhance metabolic stability and receptor selectivity.[7][8]

Azetidine-Containing Drugs: From Bench to Bedside

The therapeutic relevance of the azetidine scaffold is underscored by its presence in a growing number of FDA-approved drugs across various therapeutic areas.[7][16]

| Drug Name | Therapeutic Area | Role of Azetidine Moiety |

| Baricitinib | Rheumatoid Arthritis | Enhances metabolic stability and selectivity for Janus kinase (JAK) enzymes.[7][8] |

| Cobimetinib | Melanoma | Improves pharmacokinetic properties and metabolic stability as a MEK1/2 inhibitor.[4][7][17] |

| Azelnidipine | Hypertension | Acts as a calcium channel blocker; the azetidine ring contributes to its efficacy and safety profile.[4][7] |

| Sarolaner | Veterinary Ectoparasiticide | The spiro-azetidine component is crucial for its insecticidal and acaricidal activity.[7][8] |

These examples highlight the real-world success of incorporating azetidines to achieve desirable drug-like properties.[7]

Synthetic Methodologies: Accessing the Azetidine Core

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its widespread use.[2][18] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines more accessible.[4]

Key Synthetic Strategies

Several robust methodologies are now available to medicinal chemists for the construction and functionalization of the azetidine scaffold.

-

Intramolecular Cyclization: This is a common and versatile approach that involves the formation of a carbon-nitrogen bond to close the four-membered ring. A notable example is the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1]

-

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful method for constructing the azetidine ring, particularly with the advent of visible-light-mediated protocols.[4][7]

-

Strain-Release Functionalization: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines through reactions with a variety of nucleophiles.[18]

-

Ring Contraction: Ring contraction of α-bromo-N-sulfonylpyrrolidinones can afford α-acylated azetidines.[1]

Representative Experimental Protocol: Synthesis of Spirocyclic NH-Azetidines

The following protocol is a conceptual representation based on methodologies for synthesizing spirocyclic NH-azetidines, which are valuable building blocks in drug discovery.[19]

Step 1: Formation of the Oxime Ether Precursor

-

To a solution of a cyclic ketone (1.0 equiv) in ethanol (0.5 M) at room temperature, add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime.

-

To a solution of the crude oxime (1.0 equiv) in dimethylformamide (DMF, 0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C, then add an appropriate alkylating agent (e.g., benzyl bromide, 1.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the desired oxime ether.

Step 2: Titanium-Mediated Coupling and Cyclization

-

To a solution of the oxime ether (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at room temperature under an inert atmosphere (e.g., argon), add a solution of an alkyl Grignard reagent (e.g., ethylmagnesium bromide, 3.0 equiv) dropwise.

-

After the addition is complete, add a solution of titanium(IV) isopropoxide (1.5 equiv) in THF dropwise.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Cool the reaction to 0 °C and quench carefully by the slow addition of water.

-

Filter the resulting suspension through a pad of Celite®, washing with THF and ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to afford the spirocyclic NH-azetidine.

Caption: Workflow for the Synthesis of Spirocyclic NH-Azetidines.

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a privileged motif in medicinal chemistry.[1][2] Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to address challenges related to potency, selectivity, and pharmacokinetic profiles.[7] The continuous development of innovative and efficient synthetic methodologies will undoubtedly further expand the accessibility and diversity of azetidine-based building blocks, ensuring their continued prominence in the design of novel therapeutics.[4][20] As our understanding of the intricate interplay between three-dimensional structure and biological function deepens, the star of the azetidine ring in drug discovery is set to shine even brighter.[3][21]

References

- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (n.d.). PubMed.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis Online.

- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30). Oreate AI Blog.

- Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). BenchChem.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). ResearchGate.

- Azetidines in Drug Discovery. (n.d.). PharmaBlock.

- Examples of azetidine‐based bioisosters. (n.d.). ResearchGate.

- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. (n.d.). BenchChem.

- The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds. (n.d.). BenchChem.

- Azetidines. (n.d.). Enamine.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed.

- A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024, November 15). PubMed.

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, December 3). PubMed.

- L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023, June 16). MDPI.

- Azetidine. (n.d.). PubChem.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azetidines - Enamine [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 20. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

stability and storage conditions for Boc-protected azetidines

An In-depth Technical Guide to the Stability and Storage of Boc-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-protected azetidines are pivotal building blocks in medicinal chemistry, valued for their role in introducing conformational rigidity and novel chemical space into drug candidates.[1][2] However, the inherent strain of the four-membered ring system presents unique stability challenges.[1][2][3][4] This guide provides a comprehensive analysis of the factors governing the stability of Boc-protected azetidines, details common degradation pathways, and establishes best practices for their storage and handling to ensure their integrity throughout the research and development lifecycle.

The Dichotomy of Reactivity and Stability in Azetidines

The utility of the azetidine motif in drug design stems from its unique structural and electronic properties. The four-membered ring imparts a rigid conformation, which can be advantageous for optimizing ligand-protein interactions.[1] This rigidity, however, comes at the cost of significant ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[2][4] This inherent strain is the primary driver of the chemical instability of azetidines, making them susceptible to ring-opening reactions.[1][5]

The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to modulate the reactivity of the azetidine nitrogen. The Boc group is generally stable under basic and nucleophilic conditions, which allows for selective chemical transformations at other positions of the molecule.[6][7] However, its lability under acidic conditions is a critical factor that must be carefully managed during synthesis, purification, and storage.[6][7][8]

Key Factors Influencing the Stability of Boc-Protected Azetidines

The long-term stability of Boc-protected azetidines is contingent on several environmental and chemical factors. Understanding and controlling these factors is paramount to preventing degradation and ensuring the reliability of experimental results.

pH and Acidity

Acidic conditions represent the most significant threat to the stability of Boc-protected azetidines. The degradation can occur through two primary mechanisms:

-

Boc Group Cleavage: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even milder acidic conditions can initiate deprotection over time.[6][7][8]

-

Acid-Mediated Ring Opening: Protonation of the azetidine nitrogen increases the ring strain and activates the ring towards nucleophilic attack, which can lead to cleavage of the C-N bonds.[1][5] Studies have shown that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition.[1] The pKa of the azetidine nitrogen is a key determinant of its stability in acidic media.[1]

Temperature

Elevated temperatures can promote both the deprotection of the Boc group and the degradation of the azetidine ring. While the Boc group is relatively stable at room temperature, it can be thermally unstable at higher temperatures.[7] For this reason, many suppliers of Boc-protected azetidine derivatives recommend refrigerated storage.

Moisture and Atmosphere

Exposure to moisture can be detrimental, as it can facilitate hydrolytic degradation pathways. A forced degradation study on an azetidine-containing compound identified hydrolysis as a key degradation mechanism.[9] To mitigate this risk, it is advisable to store Boc-protected azetidines in a dry environment, and for particularly sensitive compounds, under an inert atmosphere such as argon or nitrogen.[10]

Light

Some chemical compounds are sensitive to light, which can provide the energy to initiate degradation reactions. While specific photostability data for a wide range of Boc-protected azetidines is not extensively documented, general best practice is to store them in amber vials or in the dark to minimize the risk of photodegradation.[11]

Common Degradation Pathways

The degradation of Boc-protected azetidines can proceed through several pathways, often initiated by the factors discussed above.

Acid-Catalyzed Deprotection and Subsequent Reactions

The most common degradation pathway begins with the acid-catalyzed removal of the Boc group. The resulting free azetidine is often less stable and can undergo further reactions, such as polymerization or reaction with other components in a mixture.

Figure 1: Acid-catalyzed deprotection of Boc-azetidine leading to subsequent degradation.

Intramolecular Ring-Opening

In certain structural contexts, the azetidine ring can undergo intramolecular ring-opening. For instance, a pendant nucleophilic group on a substituent can attack the activated azetidine ring, leading to a rearranged product. An intramolecular ring-opening of an azetidine with a pendant Boc group has been reported in the literature.[1]

Recommended Storage and Handling Protocols

To ensure the long-term stability of Boc-protected azetidines, the following storage and handling protocols are recommended.

Storage Conditions

The appropriate storage conditions can vary depending on the specific derivative. However, a general set of guidelines can be followed:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Minimizes thermal degradation of both the Boc group and the azetidine ring. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | Prevents oxidation and moisture-related degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation pathways. |

| Light | Store in an amber vial or in a dark place. | Protects against potential photodegradation. |

These are general recommendations. Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.[10][12][13]

Handling Procedures

Proper handling is as crucial as correct storage:

-

Inert Atmosphere: When handling sensitive compounds, use a glovebox or a Schlenk line to maintain an inert atmosphere.

-

Avoid Acidity: Ensure that all glassware and solvents are free from acidic residues. Use non-acidic drying agents.

-

Minimize Exposure: Only take out the required amount of the compound from its storage container and tightly reseal the container immediately.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling these compounds.[14]

Analytical Methods for Stability Assessment

Regularly assessing the purity of Boc-protected azetidines is crucial, especially for materials that have been in storage for an extended period.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh approximately 1 mg of the Boc-protected azetidine and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Note: The acidic mobile phase can cause on-column deprotection, so analysis should be performed promptly after sample preparation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the main compound can be used to determine its purity.

Structural Confirmation with NMR and Mass Spectrometry